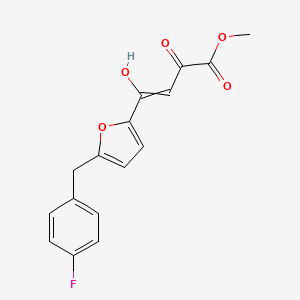

2-Butenoic acid, 4-(5-((4-fluorophenyl)methyl)-2-furanyl)-2-hydroxy-4-oxo-, methyl ester

Beschreibung

Double Bond Geometry

The but-2-enoic acid backbone introduces potential E/Z isomerism. However, the conjugated system involving the 2-hydroxy and 4-oxo groups likely stabilizes one geometric form preferentially. Computational modeling or X-ray crystallography would be required to confirm the dominant configuration.

Tautomerism

The proximity of the 2-hydroxy and 4-oxo groups enables keto-enol tautomerism. Under acidic or basic conditions, proton transfer could generate an enol tautomer, altering reactivity and spectral properties.

Furan Substituent Orientation

The 2-furanyl group’s substitution pattern fixes the (4-fluorophenyl)methyl group at position 5. No axial or equatorial stereoisomerism is possible due to the furan ring’s planar geometry.

Stereocenters

The hydroxyl group at position 2 creates a stereocenter. Synthesis protocols typically yield racemic mixtures unless chiral catalysts or resolution techniques are employed. No stereochemical data is currently available in public literature.

Eigenschaften

CAS-Nummer |

280571-45-1 |

|---|---|

Molekularformel |

C16H13FO5 |

Molekulargewicht |

304.27 g/mol |

IUPAC-Name |

methyl 4-[5-[(4-fluorophenyl)methyl]furan-2-yl]-4-hydroxy-2-oxobut-3-enoate |

InChI |

InChI=1S/C16H13FO5/c1-21-16(20)14(19)9-13(18)15-7-6-12(22-15)8-10-2-4-11(17)5-3-10/h2-7,9,18H,8H2,1H3 |

InChI-Schlüssel |

XYLMZMHZRUNQTE-UHFFFAOYSA-N |

Kanonische SMILES |

COC(=O)C(=O)C=C(C1=CC=C(O1)CC2=CC=C(C=C2)F)O |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

Synthesis of the 5-(4-fluorobenzyl)-2-furanyl Intermediate

- Starting materials: 2-furan carboxaldehyde or 2-furanyl derivatives are commonly used as precursors.

- Alkylation: The 5-position of the furan ring can be selectively alkylated with 4-fluorobenzyl halides (e.g., 4-fluorobenzyl bromide) under basic conditions (e.g., potassium carbonate in DMF) to introduce the 4-fluorobenzyl substituent.

- Catalysts and conditions: Mild bases and polar aprotic solvents favor regioselective alkylation without ring degradation.

Formation of the 2-Hydroxy-4-oxo Butenoic Acid Core

- Knoevenagel Condensation: A key step involves the condensation of an aldehyde or ketone with an active methylene compound to form the α,β-unsaturated carbonyl system.

- Michael Addition and Cyclization: Intramolecular Michael addition or aldol-type cyclizations can be employed to install the hydroxy and oxo groups at the 2 and 4 positions, respectively.

- Oxidation: Selective oxidation methods (e.g., using PCC or Dess–Martin periodinane) can convert hydroxyl groups to ketones or vice versa to achieve the 4-oxo functionality.

Esterification to Form the Methyl Ester

- Fischer Esterification: The carboxylic acid group is esterified with methanol in the presence of acid catalysts such as sulfuric acid or p-toluenesulfonic acid under reflux.

- Alternative methods: Use of diazomethane or methyl iodide with base can also achieve methyl ester formation under milder conditions.

Detailed Research Findings and Data

Patent Literature Insights

- A patent (WO2006104356A1) related to dipeptidyl peptidase-IV inhibiting compounds describes synthetic routes involving substituted furanyl intermediates and functionalized butenoic acid derivatives, highlighting palladium-catalyzed coupling reactions and selective oxidation steps that could be adapted for the target compound’s synthesis.

- The patent emphasizes the use of palladium catalysts (e.g., Pd(dba)2) with phosphine ligands (e.g., BINAP) for intramolecular cyclizations and functional group transformations, which can be relevant for constructing the hydroxy-oxo butenoic acid framework.

Synthetic Organic Chemistry Literature

- Knoevenagel condensation and Michael addition sequences are well-documented for constructing α,β-unsaturated hydroxyketones and related esters, as reviewed in heterocyclic synthesis literature.

- The use of ionic liquids and copper-catalyzed 1,3-dipolar cycloadditions has been reported to improve yields and selectivity in related heterocyclic syntheses, which may be applicable for optimizing the preparation of the furan-substituted butenoic acid ester.

Chemical Properties and Structural Data

| Property | Data |

|---|---|

| Molecular Formula | C16H13FO5 (approximate) |

| Molecular Weight | ~302 g/mol |

| Functional Groups | Furan ring, 4-fluorobenzyl, hydroxy, oxo, methyl ester |

| Key Reactive Sites | 5-position of furan, α,β-unsaturated carbonyl system |

Summary Table of Preparation Steps

| Step No. | Reaction Type | Reagents/Catalysts | Conditions | Outcome/Notes |

|---|---|---|---|---|

| 1 | Alkylation of furan | 4-fluorobenzyl bromide, K2CO3 | DMF, room temp to 60°C | 5-(4-fluorobenzyl)-2-furanyl intermediate |

| 2 | Knoevenagel condensation | Aldehyde/ketone + active methylene compound | Base catalyst, solvent (ethanol or toluene) | Formation of α,β-unsaturated hydroxyketone |

| 3 | Oxidation | PCC, Dess–Martin periodinane | Mild, room temp | Introduction of 4-oxo group |

| 4 | Esterification | Methanol, H2SO4 or p-TsOH | Reflux | Methyl ester formation |

| 5 | Purification | Chromatography, recrystallization | - | Pure target compound |

Analyse Chemischer Reaktionen

Reaktionstypen

2-Butensäure, 4-(5-((4-Fluorphenyl)methyl)-2-furanyl)-2-hydroxy-4-oxo-, Methylester kann verschiedene Arten von chemischen Reaktionen eingehen, darunter:

Oxidation: Die Verbindung kann zu den entsprechenden Ketonen oder Carbonsäuren oxidiert werden.

Reduktion: Reduktionsreaktionen können die Verbindung in Alkohole oder Alkane umwandeln.

Substitution: Nukleophile oder elektrophile Substitutionsreaktionen können neue funktionelle Gruppen in das Molekül einführen.

Häufige Reagenzien und Bedingungen

Oxidation: Häufige Oxidationsmittel sind Kaliumpermanganat (KMnO₄) und Chromtrioxid (CrO₃).

Reduktion: Reduktionsmittel wie Lithiumaluminiumhydrid (LiAlH₄) oder Natriumborhydrid (NaBH₄) werden häufig verwendet.

Substitution: Reagenzien wie Halogene (Cl₂, Br₂) oder Nukleophile (NH₃, OH⁻) können eingesetzt werden.

Hauptprodukte, die gebildet werden

Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, hängen von den spezifischen Bedingungen und Reagenzien ab, die verwendet werden. Beispielsweise kann Oxidation Carbonsäuren ergeben, während Reduktion Alkohole erzeugen kann.

Wissenschaftliche Forschungsanwendungen

Pharmaceutical Development

The compound has been explored for its potential in drug development due to its bioactive properties. Research indicates that derivatives of butenoic acid exhibit various pharmacological activities, including:

- Antimicrobial Activity : Certain derivatives have shown efficacy against a range of pathogens, suggesting potential applications in developing antimicrobial agents .

- Anticancer Properties : Studies have indicated that compounds similar to this butenoic acid derivative can inhibit cancer cell proliferation, which may lead to the development of new cancer therapies .

Agrochemical Applications

The compound's structural characteristics allow it to be investigated as a potential agrochemical. Its derivatives could serve as:

- Insecticides : Research into similar compounds has highlighted their effectiveness in pest control, indicating that this compound may also possess insecticidal properties.

- Herbicides : The ability to inhibit specific plant growth pathways could be leveraged for designing herbicides .

Material Science

The unique properties of this compound make it a candidate for use in material science:

- Polymer Synthesis : The compound can be utilized in synthesizing polymers with specific properties beneficial for coatings and adhesives.

- Nanomaterials : Its application in creating nanostructured materials is being explored due to its chemical reactivity and stability under various conditions.

Case Studies

Wirkmechanismus

The mechanism of action of 2-Butenoic acid, 4-(5-((4-fluorophenyl)methyl)-2-furanyl)-2-hydroxy-4-oxo-, methyl ester involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context.

Vergleich Mit ähnlichen Verbindungen

Comparison with Similar Compounds

Table 1: Structural and Functional Comparison

Key Comparison Points

Structural Complexity: The target compound’s furan ring and fluorophenylmethyl group distinguish it from simpler analogs like PBA or ethyl 4-(4-fluorophenyl)-4-oxobut-2-enoate . These substituents may enhance binding to hydrophobic enzyme pockets or aromatic receptors. Pyrimidine-based analogs (e.g., PPT) replace the furan with a nitrogen-containing heterocycle, altering electronic properties and target specificity .

Functional Group Influence: The methyl ester in the target compound likely improves cell membrane permeability compared to carboxylic acid derivatives like PBA .

Biological Activity :

- Fluorophenyl-containing compounds (e.g., rosuvastatin intermediates) often target lipid metabolism enzymes . The target compound’s fluorophenylmethyl group may confer similar selectivity.

- PBA’s anti-inflammatory activity via PAM inhibition suggests that the target compound’s oxo and hydroxyl groups could modulate analogous pathways .

Synthetic Utility :

- The furan and fluorophenyl motifs are common in bioactive molecule synthesis. For example, 5-((4-fluorophenyl)methyl)-2-furanyl derivatives are intermediates in kinase inhibitor development .

Table 2: Physicochemical Properties

Research Implications

- Medicinal Chemistry : The target compound’s hybrid structure (furan + fluorophenyl + hydroxy-oxo) positions it as a candidate for probing enzyme active sites with dual hydrophobic and polar interactions.

- SAR Studies : Comparing its activity with simpler analogs (e.g., PBA or PPT ) could elucidate the roles of the furan ring and ester group in efficacy and toxicity.

- Synthetic Challenges : The presence of multiple functional groups may complicate synthesis, necessitating optimized protocols like those used for rosuvastatin intermediates .

Biologische Aktivität

2-Butenoic acid, 4-(5-((4-fluorophenyl)methyl)-2-furanyl)-2-hydroxy-4-oxo-, methyl ester (CAS: 280571-45-1) is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its molecular characteristics, biological activities, and relevant case studies.

Molecular Characteristics

The compound has the following molecular details:

- Molecular Formula : C16H13FO5

- Molar Mass : 304.27 g/mol

- Structure : The compound features a butenoic acid backbone with a fluorophenyl and furan moiety, contributing to its unique biological properties.

Biological Activity Overview

Research indicates that this compound exhibits a range of biological activities, particularly in anticancer and antimicrobial domains.

Anticancer Activity

Several studies have investigated the anticancer properties of compounds with similar structures. For instance, derivatives of butenoic acids have shown cytotoxic effects against various cancer cell lines. The mechanisms often involve the modulation of key signaling pathways, such as the Akt pathway, which is crucial for cell survival and proliferation.

Table 1: Anticancer Activity of Related Compounds

| Compound Name | Cell Line Tested | IC50 (µM) | Mechanism of Action |

|---|---|---|---|

| Compound A | Jurkat | <10 | Akt inhibition |

| Compound B | A-431 | <20 | NFκB pathway modulation |

| Compound C | U251 | <15 | Apoptosis induction |

Note: Data sourced from various studies on related compounds.

Case Studies

- In vitro Analysis : A study conducted on a series of methyl esters showed that modifications on the phenyl ring significantly impacted cytotoxicity against human cancer cell lines. The presence of electron-withdrawing groups like fluorine enhanced activity compared to non-substituted analogs .

- Mechanistic Insights : Further investigations into the molecular dynamics revealed that the compound interacts with target proteins primarily through hydrophobic contacts, which are essential for its anticancer activity .

- Antimicrobial Properties : Similar compounds have demonstrated promising antibacterial activity against Gram-positive and Gram-negative bacteria, suggesting potential therapeutic applications in treating infections .

Q & A

Basic: What are the optimal synthetic strategies for this compound, considering its multifunctional groups (hydroxyl, ketone, ester, and aryl substituents)?

Methodological Answer:

Synthesis should prioritize protecting groups and regioselective reactions. For the ester group, direct esterification under acidic catalysis (e.g., H₂SO₄ or TsOH) with methanol could be employed, as seen in analogous methyl crotonate syntheses . The hydroxyl and ketone groups require protection (e.g., silyl ethers for -OH and acetals for -CO) to prevent side reactions. The 5-((4-fluorophenyl)methyl)-2-furanyl substituent can be introduced via Suzuki-Miyaura coupling or nucleophilic aromatic substitution, leveraging halogenated intermediates (e.g., brominated furans) . Post-synthetic deprotection under mild conditions (e.g., TBAF for silyl ethers) ensures structural integrity.

Basic: How can spectroscopic techniques (NMR, IR, MS) resolve ambiguities in structural confirmation?

Methodological Answer:

- NMR:

- ¹H NMR: The 2-butenoic acid backbone’s vinyl protons (δ 5.8–7.0 ppm) and methyl ester (δ 3.6–3.8 ppm) provide signature splits. The 4-fluorophenyl group’s aromatic protons (δ 7.1–7.4 ppm) and furan ring protons (δ 6.3–6.5 ppm) confirm substitution .

- ¹³C NMR: The ketone (δ 200–210 ppm), ester carbonyl (δ 165–175 ppm), and fluorinated aryl carbons (δ 115–125 ppm) validate connectivity.

- IR: Stretching bands for -OH (3200–3600 cm⁻¹), ester C=O (1720–1740 cm⁻¹), and conjugated ketone (1680–1700 cm⁻¹) distinguish functional groups .

- MS: High-resolution ESI-MS identifies the molecular ion ([M+H]⁺) and fragments (e.g., loss of -OCH₃ or fluorophenyl groups) .

Advanced: How do pH and temperature affect the stability of the ester and hydroxyl groups in aqueous environments?

Methodological Answer:

- Hydrolysis Studies:

- Ester Hydrolysis: Under alkaline conditions (pH > 10), the ester undergoes saponification to the carboxylic acid. Monitor via HPLC-MS (C18 column, 0.1% formic acid in H₂O/MeCN gradient) to quantify degradation .

- Hydroxyl Reactivity: Acidic conditions (pH < 4) may protonate the hydroxyl, reducing nucleophilic susceptibility. Use kinetic assays (UV-Vis at λ = 270 nm) to track stability .

- Temperature Effects: Accelerated stability testing (40–60°C) reveals Arrhenius behavior for degradation. Data modeling (e.g., Q10 factor) predicts shelf-life .

Advanced: What chromatographic methods are suitable for separating this compound from structurally similar byproducts?

Methodological Answer:

- GC×GC-TOFMS: Ideal for volatile derivatives (e.g., trimethylsilyl ethers). Two-dimensional separation resolves co-eluting isomers via polarity and boiling-point differences .

- HPLC: Use a C18 column with a gradient of 0.1% TFA in water and acetonitrile. Retention time shifts distinguish compounds with fluorophenyl vs. non-fluorinated analogs .

- Chiral HPLC: If stereoisomers exist (e.g., from keto-enol tautomerism), employ a Chiralpak AD-H column with hexane/isopropanol .

Advanced: How can computational modeling predict interactions of this compound with biological targets (e.g., enzymes)?

Methodological Answer:

- Docking Simulations: Use AutoDock Vina to model binding to potential targets (e.g., oxidoreductases or hydrolases). The fluorophenyl group’s electronegativity and furan’s π-stacking capability are critical .

- MD Simulations: GROMACS assesses dynamic stability of ligand-protein complexes. Focus on hydrogen bonds between the hydroxyl/ketone and catalytic residues .

- QSAR: Correlate substituent electronic parameters (Hammett σ) with bioactivity data from analogs .

Basic: What are the key challenges in quantifying trace amounts of this compound in environmental samples?

Methodological Answer:

- Sample Preparation: Solid-phase extraction (C18 cartridges) pre-concentrates the compound from biomass burning aerosols or water .

- Detection Limits: GC-MS-SIM (selected ion monitoring) enhances sensitivity for low-abundance ions (e.g., m/z 739.77 for the molecular ion) .

- Matrix Effects: Use isotope-labeled internal standards (e.g., ¹³C-methyl ester) to correct for ionization suppression .

Advanced: How to resolve contradictions in reported reactivity data (e.g., conflicting degradation rates)?

Methodological Answer:

- Source Analysis: Compare experimental conditions (solvent polarity, catalyst purity) across studies. For example, protic vs. aprotic solvents alter ester hydrolysis kinetics .

- Control Experiments: Replicate conflicting studies with standardized reagents. For instance, trace metal impurities (e.g., Fe³⁺) may accelerate oxidation .

- Meta-Analysis: Apply statistical tools (e.g., ANOVA) to identify outliers or systematic biases in published datasets .

Basic: What safety protocols are essential for handling fluorinated and unsaturated esters in the lab?

Methodological Answer:

- Ventilation: Use fume hoods to mitigate inhalation risks from volatile esters .

- PPE: Nitrile gloves and goggles prevent dermal/ocular exposure. Avoid latex due to permeability .

- Spill Management: Neutralize acidic degradation products with sodium bicarbonate .

Advanced: How does the fluorophenyl substituent influence spectroscopic and reactivity profiles compared to non-fluorinated analogs?

Methodological Answer:

- NMR Shifts: Fluorine’s electronegativity deshields adjacent protons (e.g., 4-fluorophenyl CH₂ protons shift upfield by 0.2–0.5 ppm vs. phenyl analogs) .

- Reactivity: The -F group enhances electron-withdrawing effects, accelerating nucleophilic attacks on the ester carbonyl. Compare hydrolysis rates via pseudo-first-order kinetics .

- MS Fragmentation: Fluorine-specific cleavage (e.g., loss of HF) generates diagnostic ions (m/z 18–20) .

Advanced: What strategies mitigate keto-enol tautomerism interference in structural analysis?

Methodological Answer:

- Low-Temperature NMR: Acquire spectra at 0–5°C to "freeze" tautomeric equilibria. Compare integration ratios of keto (δ 4.0–4.5 ppm) and enol (δ 5.5–6.0 ppm) protons .

- Derivatization: Convert the enol form to a stable silyl ether (e.g., BSTFA) for GC-MS analysis .

- Computational Modeling: DFT calculations (Gaussian 09) predict dominant tautomers based on solvent dielectric constants .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.